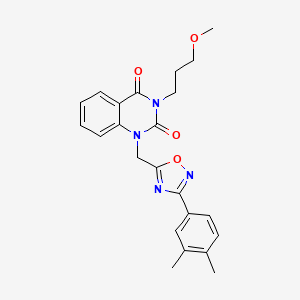

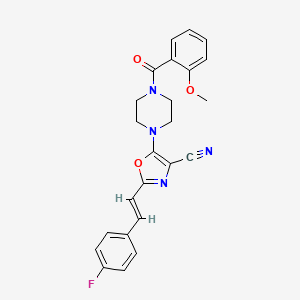

![molecular formula C25H29N3O3S2 B2412405 Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 674801-05-9](/img/structure/B2412405.png)

Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

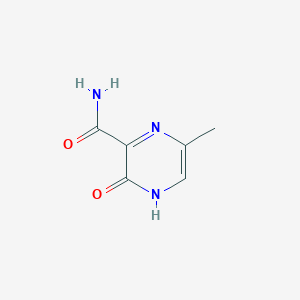

This compound is a complex organic molecule with the molecular formula C25H29N3O3S2 and a molecular weight of 483.64606 . It contains several functional groups, including an ethyl ester, a carbonyl group, and an amino group .

Synthesis Analysis

A multicomponent synthesis was employed for the synthesis of this compound . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give a benzo thieno thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester . The amino-ester was cyclized to a benzo thieno pyrimidin-4-one, which was reacted with some alkylating agents leading to alkylation at nitrogen .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl group attached to a tetrahydro-1-benzothiophene-3-carboxylate group via a carbonyl and an amino group .Chemical Reactions Analysis

The compound has been used in the synthesis of various derivatives . For instance, a hydrazide was utilized as a synthon for the synthesis of derivatives . Chloro-thieno pyrimidine was synthesized and reacted with hydrazine hydrate to afford a hydrazino derivative, which was used as a scaffold for getting other derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 483.64606 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature.Wissenschaftliche Forschungsanwendungen

Novel Transformations in Thienopyrimidine Synthesis

Research by Pokhodylo et al. (2010) explored novel transformations in Gewald thiophenes, particularly in thienopyrimidine synthesis. They found that ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a compound structurally related to our compound of interest, did not yield tetrazole derivatives but rather derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one (Pokhodylo et al., 2010).

Synthesis of Antimicrobial and Antiinflammatory Agents

Narayana et al. (2006) demonstrated the conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into compounds with potential as antimicrobial and non-steroidal anti-inflammatory agents. This highlights the versatility of such compounds in pharmaceutical applications (Narayana et al., 2006).

Reactions for Novel Hypnotic Activity Compounds

Ghorab et al. (1995) studied the conversion of ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate into benzothieno[2,3-d]pyrimidine derivatives with potential hypnotic activity. This research underscores the therapeutic potential of these compounds in neuropsychopharmacology (Ghorab et al., 1995).

Applications in Recyclization Reactions

Shipilovskikh et al. (2014) studied the reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines, revealing its utility in synthesizing ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates (Shipilovskikh et al., 2014).

Synthesis of New Heterocyclic Systems

Sauter et al. (1976) conducted acylation of ethyl 2-amino-thiophene-3-carboxylates, followed by introduction of a basic substituent, leading to the formation of new heterocyclic systems like 2-aryl-thieno[2,3-d]pyrimidin-4(3H)-ones. This illustrates the role of such compounds in heterocyclic chemistry (Sauter et al., 1976).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3S2/c1-2-31-25(30)19-15-10-7-8-12-18(15)32-24(19)28-22(29)21-20(26)16-13-14-9-5-3-4-6-11-17(14)27-23(16)33-21/h13H,2-12,26H2,1H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSGFRFQCGSZPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)N=C5CCCCCCC5=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

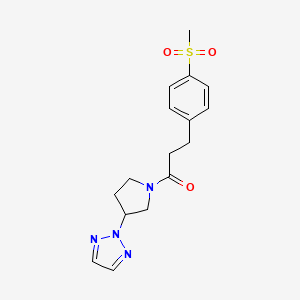

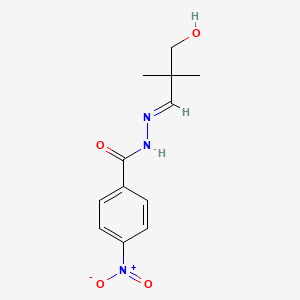

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2412324.png)

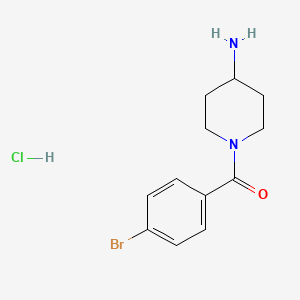

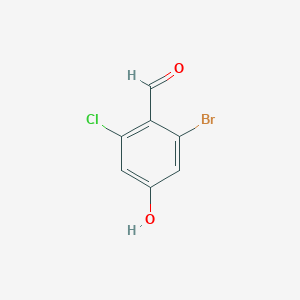

![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B2412337.png)

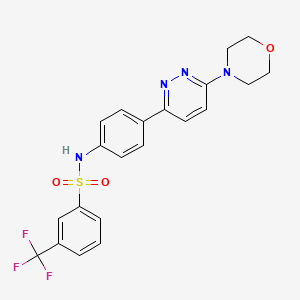

![N-(3-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2412342.png)